molecular formula C20H20FN3O3S B6558117 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1040654-58-7

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B6558117
CAS No.: 1040654-58-7
M. Wt: 401.5 g/mol
InChI Key: GNOOVZSJMMQUMY-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 2 with a 2,5-dimethoxyphenylamino group and at position 4 with an acetamide moiety, which is further modified with a 4-fluorobenzyl group. The 2,5-dimethoxyphenyl substituent may influence solubility and electronic properties, while the fluorobenzyl group could modulate metabolic stability .

Properties

IUPAC Name

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-26-16-7-8-18(27-2)17(10-16)24-20-23-15(12-28-20)9-19(25)22-11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOOVZSJMMQUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and a dimethoxyphenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C17H18FN3O3S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

Synthetic Route Overview

The synthesis typically involves the following steps:

StepDescription
1Formation of the thiazole ring through the reaction of 2,5-dimethoxyaniline with thiourea.
2Nucleophilic substitution introduces the dimethoxyphenyl group.
3Acylation of the amino group with acetic anhydride to form the acetamide.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

These interactions can lead to therapeutic effects in various disease models.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against several cancer cell lines.

  • Case Study : A study demonstrated that related thiazole compounds exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting their potential as anticancer agents .

Antiinflammatory Effects

Thiazole derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a key role in inflammation.

  • Research Findings : Compounds structurally related to our target compound have been reported to exhibit significant COX-II inhibitory activity .

Antimicrobial Activity

The antimicrobial efficacy of thiazole compounds has been documented extensively.

  • Case Study : Several thiazole derivatives demonstrated comparable antimicrobial activity to standard antibiotics against various bacterial strains .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual functional groups which enhance its biological activity compared to similar compounds:

CompoundStructure FeaturesBiological Activity
2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamideHydroxyethyl groupModerate anti-inflammatory
Thiazole derivative ALacks dimethoxyphenyl groupLimited anticancer activity
Thiazole derivative BLacks acetamide functionalityMinimal receptor modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Acetamides

Thiazole rings are common in bioactive molecules due to their planar geometry and ability to engage in hydrogen bonding. Key analogs include:

Compound Name/ID Substituents/Modifications Biological Activity/Notes Reference
DGAT2-iC (Astra Zeneca) N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide DGAT2 inhibitor; used in lipid metabolism studies
DGAT2-iJ (Janssen) 3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]thiazol-5-ylidene}methyl)phenoxy]benzonitrile Selective DGAT2 inhibition; improved pharmacokinetics over DGAT2-iC
SC87-0672 2-{2-[(2,5-dimethoxyphenyl)amino]-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]acetamide (target) Structural analog of DGAT2 inhibitors; hypothesized DGAT2/kinase modulation
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Diphenylacetamide-thiazole hybrid Exhibits hydrogen bonding (N–H···N) and π-π stacking; used in coordination chemistry

Key Findings :

  • Thiazole-acetamide hybrids often form planar structures conducive to crystal packing (e.g., R2<sup>2</sup>(8) motifs in ), which may influence solubility .
Fluorophenyl-Substituted Acetamides

Fluorine incorporation is a common strategy to optimize drug-like properties. Notable examples:

Compound Name/ID Substituents/Modifications Biological Activity/Notes Reference
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Fluorophenyl-thiadiazole-acetamide hybrid Crystal structure resolved (monoclinic P21/c); no reported bioactivity
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide Fluorophenyl-pyrimidinone-acetamide Hypothesized kinase inhibition due to pyrimidinone core

Key Findings :

  • Fluorophenyl groups enhance hydrophobic interactions with target proteins, as seen in DGAT2 inhibitors () and kinase-targeted compounds ().
  • The target compound’s 4-fluorobenzyl group may reduce oxidative metabolism compared to non-fluorinated analogs .
Dimethoxyphenyl Derivatives

The 2,5-dimethoxyphenyl group is a recurring motif in acetamide-based ligands:

Compound Name/ID Substituents/Modifications Biological Activity/Notes Reference
N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole-dimethoxyphenyl hybrid Patent-protected for undisclosed therapeutic use; structural similarity to penicillin
3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)propanamide Thiazole-dimethoxyphenyl-propanamide Synthesized via T3P®-mediated coupling; no bioactivity reported

Key Findings :

  • The 2,5-dimethoxyphenyl group in the target compound may improve binding to aromatic residues in enzyme active sites, as observed in penicillin analogs ().
  • Methoxy groups can increase solubility but may also introduce metabolic liabilities (e.g., O-demethylation) .

Physicochemical and Structural Comparisons

Crystallographic Data :

  • The target compound’s thiazole core and acetamide group are likely to adopt a planar conformation, similar to N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (monoclinic P21/c, V = 1333.11 ų) .
  • Dihedral angles between the thiazole and fluorophenyl/dimethoxyphenyl groups may influence packing efficiency, as seen in (75.79°–81.85° between acetamide and phenyl rings) .

Predicted Properties :

  • Molecular Weight : ~450–470 g/mol (comparable to SC87-0672, 465.52 g/mol) .
  • LogP : Estimated >3 due to fluorophenyl and dimethoxyphenyl groups, suggesting moderate lipophilicity .

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